molecular formula C9H22N2S2 B14477653 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine CAS No. 65755-73-9

3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine

Cat. No.: B14477653
CAS No.: 65755-73-9
M. Wt: 222.4 g/mol
InChI Key: SKSDMPDHPIUATK-UHFFFAOYSA-N
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Description

3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is an organic compound with the molecular formula C₉H₂₂N₂S₂. It is characterized by the presence of two sulfanyl (thioether) groups and two primary amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with sodium sulfide, followed by further reaction with 3-chloropropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine groups, converting them into secondary or tertiary amines.

    Substitution: The primary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is unique due to the presence of both sulfanyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in research and industry .

Properties

CAS No.

65755-73-9

Molecular Formula

C9H22N2S2

Molecular Weight

222.4 g/mol

IUPAC Name

3-[3-(3-aminopropylsulfanyl)propylsulfanyl]propan-1-amine

InChI

InChI=1S/C9H22N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-11H2

InChI Key

SKSDMPDHPIUATK-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCCCSCCCN

Origin of Product

United States

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